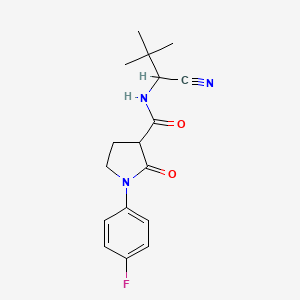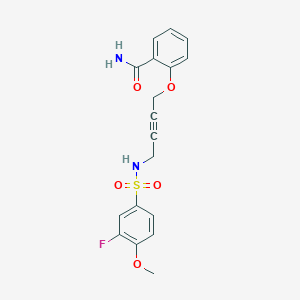
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. CPP-115 has been extensively studied for its potential in treating various neurological disorders and has shown promising results in preclinical studies.
Mechanism of Action
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide works by inhibiting the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide leads to an increase in GABA levels in the brain, which can have a calming effect on neuronal activity and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. Preclinical studies have demonstrated that N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide can increase GABA levels in the brain, reduce the occurrence of seizures, and have anxiolytic effects. N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has also been shown to have a low toxicity profile and does not produce significant adverse effects.
Advantages and Limitations for Lab Experiments
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide is also highly selective for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders.
However, there are also limitations to the use of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
For research include the use of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide in the treatment of addiction, anxiety disorders, and in combination with other drugs for the treatment of various neurological disorders.
Synthesis Methods
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluorophenylacetic acid with 1-cyano-2,2-dimethylpropylamine to form an intermediate, which is then reacted with 2-oxopyrrolidine-3-carboxylic acid to yield N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide. The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential in treating various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide can enhance the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which leads to an increase in GABA levels in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and an increase in GABA levels can lead to a reduction in seizures and anxiety.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)14(10-19)20-15(22)13-8-9-21(16(13)23)12-6-4-11(18)5-7-12/h4-7,13-14H,8-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOCEAITQGZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1CCN(C1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2466665.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)
![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)
![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)


![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)



![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)

